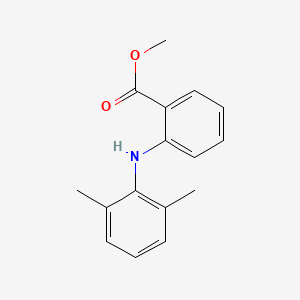
Methyl 2-((2,6-dimethylphenyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Denatonium Benzoate is a white crystalline powder or granule that is odorless and extremely bitter. Its melting point ranges from 163 to 170°C.
- It is soluble in water and easily dissolves in ethanol, ethylene glycol, and propylene glycol.
- Denatonium Benzoate is recognized as the world’s bitterest known substance.
- Even a tiny amount (as little as thirty parts per million) renders a liquid intolerably bitter for most human subjects.
- Due to its extreme bitterness, it is commonly added to various products to prevent accidental poisonings.
Preparation Methods
- Denatonium Benzoate can be synthesized through various routes.
- One common method involves reacting benzyl chloride with 2,6-dimethylaniline to form the intermediate benzyl 2,6-dimethylphenylcarbamate.
- The subsequent reaction with sodium benzoate yields Denatonium Benzoate.
Chemical Reactions Analysis
- Denatonium Benzoate is stable under normal conditions.
- It does not readily undergo chemical reactions.
- it can participate in substitution reactions, such as the formation of its benzylic halide.
- Common reagents include benzyl chloride, sodium benzoate, and other related compounds.
Scientific Research Applications
- Denatonium Benzoate has diverse applications:
Denaturant for Alcohols: Used to render ethanol and other alcohols undrinkable.
Aversive Agent in Automotive Products: Added to anti-freezes, brake fluid, and hydraulic fluid to prevent accidental ingestion.
Cosmetics and Household Products: Found in nail cream, toilet water, disinfectants, and cleaning agents.
Child Safety: Discourages children from ingesting harmful substances.
Paints, Solvents, and Inks: Used as an aversive agent.
Pesticides and Rodenticides: Prevents accidental poisonings.
Veterinary Applications: Prevents cannibalism in pigs and repels animals.
Environmental Protection: Used in gardens and agriculture.
Research and Safety Testing: Used in various scientific studies.
Mechanism of Action
- Denatonium Benzoate’s bitter taste results from its interaction with taste receptors on the tongue.
- It activates specific bitter taste receptors, leading to a strong aversive response.
- The exact molecular targets and pathways involved are still an area of ongoing research.
Comparison with Similar Compounds
- Denatonium Benzoate is unique due to its extreme bitterness.
- Similar compounds include Brucine, Quassin, Quinine, and Naringin, but none match its intensity.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-11-7-6-8-12(2)15(11)17-14-10-5-4-9-13(14)16(18)19-3/h4-10,17H,1-3H3 |
InChI Key |
MTMOHYJLPSHJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















